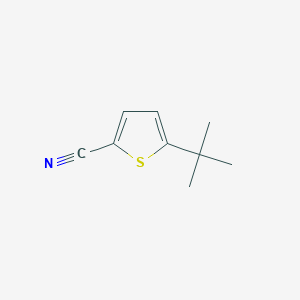

5-tert-Butyl-thiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXQEAFEUHMKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976755 | |

| Record name | 5-tert-Butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612504-43-5 | |

| Record name | 5-tert-Butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Tert Butyl Thiophene 2 Carbonitrile and Its Research Relevant Analogs

Direct and Indirect Synthetic Routes to Substituted Thiophene-2-carbonitriles

The introduction of a carbonitrile group onto a thiophene (B33073) ring can be achieved either during the formation of the heterocyclic ring or by functionalizing a pre-existing thiophene core. These methods provide versatile pathways to a wide array of substituted thiophene-2-carbonitriles.

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netscispace.comarkat-usa.org This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine (B128534). wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org

While the direct product of the Gewald reaction is a 2-aminothiophene-3-carbonitrile (B183302), these compounds are crucial precursors for the synthesis of thiophene-2-carbonitriles. The amino group can be removed through diazotization followed by reduction, providing a route to the desired 2-carbonitrile scaffold. The versatility of the Gewald reaction allows for the synthesis of a diverse library of thiophenes by varying the starting carbonyl and nitrile components. derpharmachemica.com For instance, the reaction has been successfully employed to synthesize compounds like 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. researchgate.net Modifications such as using microwave irradiation can significantly reduce reaction times and improve yields. wikipedia.org

| Carbonyl Compound | Active Methylene Nitrile | Base | Key Product Feature | Reference |

|---|---|---|---|---|

| Ketone/Aldehyde | α-Cyanoester | Amine Base | Polysubstituted 2-Aminothiophene | wikipedia.orgmdpi.com |

| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Tetrahydrobenzo[b]thiophene Core | derpharmachemica.com |

| 3-Pentanone | tert-Butyl Cyanoacetate | Not Specified | 2-Amino-4-ethyl-5-methylthiophene-3-carboxylate | researchgate.net |

Palladium-catalyzed reactions are indispensable tools for the functionalization of heterocyclic compounds, including thiophenes. rsc.org These methods offer high efficiency and functional group tolerance for introducing substituents onto the thiophene ring. univie.ac.at A prominent indirect route to 5-tert-Butyl-thiophene-2-carbonitrile (B2548213) involves the palladium-catalyzed cyanation of a corresponding 5-tert-butyl-2-halothiophene. This transformation typically utilizes a palladium(0) catalyst and a cyanide source. univie.ac.at

Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice. univie.ac.at Safer and less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have also been developed and proven effective. rsc.orgnih.gov The catalytic system often consists of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] or palladium(II) acetate (B1210297) [Pd(OAc)₂], and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). univie.ac.atnih.gov These reactions provide a reliable method for installing the nitrile group at a specific position on a pre-formed thiophene derivative. acs.orgorganic-chemistry.org

| Substrate | Cyanide Source | Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|

| (Hetero)aryl Halides/Triflates | Zn(CN)₂ | Palladacycle Precatalyst/XPhos Ligand | Mild conditions (rt to 40 °C) | acs.orgorganic-chemistry.org |

| (Hetero)aryl Chlorides/Bromides | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / P(t-Bu)₃ | Use of non-toxic cyanide source | nih.gov |

| Thiophene Halides | Zn(CN)₂ | Pd₂(dba)₃ / dppf / Zn powder | Efficient for various substituted thiophenes | univie.ac.at |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov It is widely used to synthesize aryl-substituted thiophenes, which are important analogs and building blocks. nih.govnih.gov The reaction typically involves the coupling of a thiophene halide (e.g., 2-bromo-5-tert-butylthiophene) with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.com

This methodology allows for the regioselective introduction of a wide range of aryl and heteroaryl groups onto the thiophene core. nih.gov Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and the choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dimethoxyethane, 1,4-dioxane) can be optimized for specific substrates. nih.govmdpi.comresearchgate.net The Suzuki reaction's tolerance for diverse functional groups makes it a highly versatile tool for creating libraries of complex thiophene derivatives for research applications. mdpi.com

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl Boronic Acids | Not Specified | Not Specified | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic Pinacol Esters/Acids | Pd(PPh₃)₄ | K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | mdpi.com |

| 5-Bromothiophene-2-carboxamide derivative | Aryl/Heteroaryl Boronic Acids | Not Specified | Not Specified | 5-Aryl-thiophene-2-carboxamides | mdpi.com |

Direct C-H bond arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the thiophene ring. rsc.orgscispace.com This method involves the palladium-catalyzed reaction of a thiophene derivative with an aryl halide, directly forming a C-C bond at a native C-H position. core.ac.uk For 2-substituted thiophenes, such as 2-tert-butylthiophene, this arylation typically occurs with high regioselectivity at the C5 position. rsc.orgscispace.com

The reaction conditions usually involve a palladium catalyst, such as palladium(II) acetate, often in the presence of a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base like potassium carbonate. core.ac.ukresearchgate.net A carboxylate additive, such as pivalic acid, is often beneficial as it can act as a proton shuttle in the C-H activation step. core.ac.uk This methodology provides a streamlined route to 5-aryl-2-tert-butylthiophenes and other related analogs. rsc.org

| Thiophene Substrate | Arylating Agent | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Thiophene | Aryl Bromide | Pd(OAc)₂ / Pivalic Acid | High regioselectivity for C5 in 2-substituted thiophenes | core.ac.uk |

| 2-(2-Bromoaryl)thiophene | Aryl Bromide | Pd(OAc)₂ / KOAc | Direct C5-arylation of the thiophene ring | rsc.org |

| Thiazole derivatives | (Hetero)aryl Bromides | Pd-NHC Complex | Arylation at C5 position under aerobic conditions | researchgate.net |

In addition to modifying an existing thiophene, the ring can be constructed from acyclic precursors through annulative coupling reactions. These methods build the heterocyclic core and can incorporate the desired substituents in a single, often convergent, process. mdpi.com Various strategies exist, including metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing group. mdpi.com

For example, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly regioselective synthesis of substituted thiophenes. organic-chemistry.org Another approach involves the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.org The Fiesselmann thiophene synthesis is a classical method that involves the condensation of thioglycolic acid derivatives with β-chlorovinyl aldehydes or ketones, which can be adapted to produce highly substituted thiophenes. nih.gov These methods are particularly useful for accessing thiophene structures that may be difficult to obtain through substitution chemistry.

The synthesis of thiophene-2-carboxylic acids provides access to key precursors that can be readily converted into thiophene-2-carbonitriles. A common method for introducing a carboxyl group at the C2 position is through lithiation followed by quenching with carbon dioxide. For a substrate like 2-tert-butylthiophene, treatment with a strong base like n-butyllithium would selectively deprotonate the C5 position. However, to achieve C2 carboxylation of 5-tert-butylthiophene, one would start with 2-tert-butylthiophene, lithiate at the C5 position, protect it, then perform a second lithiation (halogen-lithium exchange from 2-bromo-5-protected-thiophene) at C2 followed by carboxylation.

A related strategy was demonstrated in the synthesis of 5-tert-butylbenzo[b]thiophene-2-carboxylic acid. tandfonline.comtandfonline.com In this multi-step sequence, 4-tert-butylcyclohexanone (B146137) was converted into a tetrahydrobenzo[b]thiophene intermediate, which was subsequently aromatized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). tandfonline.com The resulting carboxylic acid ester was then hydrolyzed to the final acid. tandfonline.com Once the thiophene-2-carboxylic acid is obtained, it can be converted to the primary amide and subsequently dehydrated to afford the target 5-tert-Butyl-thiophene-2-carbonitrile.

Advanced Synthetic Strategies Utilizing Specific Reaction Mechanisms

The synthesis of substituted thiophenes, including 2-carbonitrile derivatives, has moved beyond classical methods like the Gewald or Paal-Knorr syntheses towards more sophisticated and regioselective strategies. bohrium.comderpharmachemica.com These advanced approaches often employ metal-catalyzed reactions, multi-component reactions (MCRs), and unique cyclization cascades to construct the thiophene ring with high precision and efficiency. bohrium.com

One advanced strategy involves the use of metal catalysts to facilitate C-S and C-C bond formation. For instance, copper-mediated reactions, such as the [4+1] annulation of enaminothiones, are effective for forming cyanoalkyl-thiophene structures. bohrium.com Similarly, rhodium catalysts can be used to generate a thiavinyl carbene intermediate from 1,2,3-thiadiazoles, which then undergoes a [3+2] cycloaddition with alkynes to yield highly substituted thiophenes. bohrium.com Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has also been shown to be an effective method for creating substituted thiophenes, with the ability to recycle the catalyst when using ionic liquids as the solvent. mdpi.com

Metal-free approaches have also gained prominence. A notable example is the synthesis of 5-nitrothiophene-2-carbonitrile, an analog of the target compound. This procedure involves the reaction of an oxime with 2-nitrobenzenesulfonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemicalbook.com The reaction proceeds in an inert atmosphere at room temperature, demonstrating a modern approach that avoids harsh conditions. chemicalbook.com Another advanced metal-free strategy is the [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals, which can be induced by visible light using an acridine (B1665455) photosensitizer. organic-chemistry.org This method offers mild reaction conditions and is suitable for large-scale synthesis. organic-chemistry.org

Tandem or domino reactions represent another class of advanced strategies, where multiple bond-forming events occur in a single pot. For example, polysubstituted thiophenes can be synthesized through a tandem thio-Michael addition/oxidative annulation/1,2-sulfur migration pathway. bohrium.com These methods are highly atom-economical and efficient, reducing the need for intermediate purification steps. bohrium.com

Optimization of Reaction Parameters for Enhanced Chemical Yields and Selectivity

Achieving high yields and selectivity in the synthesis of 5-tert-Butyl-thiophene-2-carbonitrile and its analogs is critically dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, base, reaction temperature, and time. rsc.org

The synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, close structural relatives, provides a clear example of how parameter optimization impacts reaction outcomes. In a study involving the reaction of cyanothioacetamide with α-bromochalcones, the choice of base and temperature was found to be crucial for maximizing the yield. nih.gov Initial trials using an excess of triethylamine (Et₃N) at room temperature resulted in a low yield. nih.gov By systematically testing different bases and conditions, it was determined that using one equivalent of potassium hydroxide (B78521) (KOH) and gently refluxing the mixture for 30 minutes provided the best results. nih.gov

Table 1: Optimization of Reaction Conditions for Dihydrothiophene Synthesis An illustrative example based on the synthesis of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile. nih.gov

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Et₃N (excess) | Dioxane | 25 | 24 | 12 |

| 2 | K₂CO₃ (1) | Dioxane | Reflux | 1 | 55 |

| 3 | Pyridine (1) | Dioxane | Reflux | 1 | 61 |

| 4 | KOH (1) | Dioxane | 25 | 24 | 65 |

| 5 | KOH (1) | Dioxane | Reflux | 0.5 | 86 |

In metal-catalyzed syntheses, factors such as catalyst loading and the nature of ligands are paramount. For the PdI₂/KI-catalyzed synthesis of thiophenes from 1-mercapto-3-yn-2-ols, the molar ratio of the potassium iodide additive to the palladium catalyst was a key parameter to control. mdpi.com Furthermore, solvent choice can dramatically influence yield and catalyst recyclability. While methanol (B129727) is an effective solvent, switching to an ionic liquid like BmimBF₄ allowed for the successful recycling of the catalytic system over multiple runs without significant loss of activity. mdpi.com

Sustainable and Environmentally Benign Approaches in Thiophene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiophenes to reduce environmental impact. benthamdirect.com These approaches focus on using safer solvents, reducing energy consumption, utilizing renewable starting materials, and employing recyclable catalysts. jocpr.comrsc.org

One significant green strategy is the move away from toxic and halogenated solvents. nih.gov Researchers have developed methods that use environmentally friendly solvents like ethanol (B145695) or even water. bohrium.comnih.gov For instance, an electrophilic chlorocyclization to produce halogenated thiophenes was successfully achieved using ethanol as a solvent and simple, non-toxic inorganic reagents like copper (II) sulfate (B86663) and sodium chloride. nih.govresearchgate.net Solvent-free, or "neat," reaction conditions are another important green alternative, which can be facilitated by techniques such as microwave irradiation. rsc.orgdntb.gov.ua

Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and energy usage. jocpr.com A microwave-promoted Gewald synthesis, for example, can be completed in minutes compared to several hours under conventional reflux, drastically improving the process's energy efficiency. rsc.org Similarly, ultrasound-assisted reactions can accelerate chemical transformations through sonic cavitation. jocpr.com

The use of renewable, biomass-derived feedstocks is a cornerstone of sustainable chemistry. Levulinic acid, a platform chemical derived from cellulose, can be reacted with Lawesson's reagent to produce 5-methylthiophene-2-thiol, providing a pathway to thiophene derivatives that is independent of fossil fuels. royalsocietypublishing.org This approach avoids the hazardous lithiation-thiolation processes typically used to access such compounds. royalsocietypublishing.org Furthermore, efforts are being made to replace unsustainable sulfur reagents like Lawesson's Reagent with elemental sulfur, a cheap and abundant industrial by-product. researchgate.net

Table 2: Overview of Sustainable Approaches in Thiophene Synthesis

| Green Strategy | Example Application/Technique | Key Advantages |

| Benign Solvents | Using ethanol or water instead of halogenated solvents. bohrium.comnih.gov | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. jocpr.comrsc.org | Drastically reduced reaction times and energy consumption. |

| Renewable Feedstocks | Synthesis from biomass-derived levulinic acid. royalsocietypublishing.org | Reduced reliance on fossil fuels; sustainable sourcing. |

| Atom Economy | Transition-metal-free heterocyclization of bromoenynes. organic-chemistry.org | High efficiency, minimal waste generation. |

| Safer Reagents | Using elemental sulfur or sodium halides as reagents. nih.govresearchgate.net | Avoids toxic and hazardous chemicals; readily available. |

By integrating these advanced, optimized, and sustainable methodologies, the synthesis of 5-tert-Butyl-thiophene-2-carbonitrile and related thiophene derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Reactivity and Mechanistic Investigations of 5 Tert Butyl Thiophene 2 Carbonitrile

Electrophilic and Nucleophilic Substitution Pathways on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation. brainly.in The positions of substitution on the 5-tert-butyl-thiophene-2-carbonitrile (B2548213) ring are directed by the existing substituents. The tert-butyl group at the 5-position is an activating, ortho-para director due to inductive effects, while the nitrile group at the 2-position is a deactivating, meta-director because of its electron-withdrawing nature. proquest.comstackexchange.com

In electrophilic aromatic substitution, the tert-butyl group directs incoming electrophiles to the ortho (C4) and para (C3, which is not possible) positions relative to itself. Conversely, the nitrile group directs to the meta (C4) position. Therefore, both groups reinforce the substitution at the C4 position, making it the most likely site for electrophilic attack. The C3 position is sterically hindered by the adjacent bulky tert-butyl group, further favoring substitution at C4. numberanalytics.comyoutube.com

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and typically requires strong activation by electron-withdrawing groups. nih.gov The potent electron-withdrawing nitrile group at the C2 position, along with a potential leaving group, could facilitate SNAr reactions. nih.govuoanbar.edu.iq In such cases, a nucleophile would attack the carbon atom bearing the leaving group, proceeding through a Meisenheimer-like intermediate. nih.gov The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the presence of the nitrile group.

Transformations Involving the Nitrile Functional Group

The nitrile (-C≡N) group of 5-tert-butyl-thiophene-2-carbonitrile is a versatile functional handle for a variety of chemical transformations. numberanalytics.comfiveable.me

Common Transformations of the Nitrile Group:

| Reaction Type | Reagents | Product |

| Hydrolysis | Acid or base (e.g., H₂SO₄, NaOH) | 5-tert-Butyl-thiophene-2-carboxylic acid or 5-tert-Butyl-thiophene-2-carboxamide |

| Reduction | Reducing agents (e.g., LiAlH₄, DIBAL-H) | (5-tert-Butyl-thiophen-2-yl)methanamine or 5-tert-Butyl-thiophene-2-carbaldehyde |

| Cycloaddition | Azides (e.g., NaN₃) | Tetrazole derivatives |

| Nucleophilic Addition | Grignard reagents (R-MgBr) | Ketone derivatives |

This table outlines common transformations for aromatic nitriles. numberanalytics.com

Hydrolysis of the nitrile can yield either a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.com Reduction can lead to a primary amine with strong reducing agents like lithium aluminum hydride, or to an aldehyde using milder reagents such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.com The nitrile group can also participate in cycloaddition reactions, for instance with azides to form tetrazoles, which are important heterocyclic compounds. numberanalytics.com Furthermore, it can react with various other nucleophiles, including organometallic reagents like Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Steric and Electronic Effects of the tert-Butyl Substituent on Chemical Reactivity

The tert-butyl group exerts significant influence on the reactivity of the molecule through both steric and electronic effects. stackexchange.comnumberanalytics.com

Influence on Regioselectivity in Chemical Reactions

The sheer size of the tert-butyl group imposes considerable steric hindrance. numberanalytics.com This bulkiness can block or slow down reactions at adjacent positions. In the case of electrophilic substitution on the thiophene ring, the tert-butyl group sterically disfavors attack at the C4 position to some extent, but its electronic directing effect towards this position often prevails. stackexchange.comyoutube.com However, for reactions involving the functionalization of the thiophene ring or groups in close proximity, the steric hindrance can be a decisive factor in determining the regiochemical outcome. numberanalytics.com For example, it can prevent the approach of bulky reagents to the C4 position, potentially allowing reactions at the less-hindered C3 position if electronic factors are favorable under specific conditions.

Detailed Mechanistic Studies of Functionalization Reactions

The functionalization of thiophene derivatives is a key area of research for creating novel materials and pharmaceuticals. rsc.orgnih.govacs.org Mechanistic studies, including those on radical pathways, are crucial for developing new synthetic methods.

Elucidation of Radical Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of aromatic systems like 5-tert-butyl-thiophene-2-carbonitrile. libretexts.org These reactions are often initiated by light (photocatalysis) or radical initiators. rsc.orgbohrium.comrsc.org

In a photocatalytic cycle, a photocatalyst absorbs light and enters an excited state. It can then interact with the thiophene substrate, often initiating an electron transfer process. This can lead to the formation of a radical ion of the thiophene derivative, which can then react with other species in the mixture. acs.org For example, a radical C-H functionalization at the C3 or C4 position could be envisioned, where a hydrogen atom is abstracted, and a new functional group is introduced.

Mechanistic studies of such reactions often involve techniques like radical clock experiments or deuterium (B1214612) labeling to identify intermediates and determine the source of atoms in the final product. acs.org The combination of the electron-rich thiophene ring and the electron-withdrawing nitrile group can influence the stability of radical intermediates, thereby affecting the course and efficiency of these radical transformations. The bulky tert-butyl group would also play a role in directing the regioselectivity of radical attack. acs.org

Investigations of Metal-Catalyzed Mechanisms (e.g., Pd-catalyzed C-H Activation, Ag-catalyzed Carboxylation)

The thiophene ring, a key structural motif in many functional materials and pharmaceuticals, is often a target for C-H activation/functionalization reactions. These reactions offer an atom-economical route to elaborate the core structure without the need for pre-functionalized starting materials. The presence of the electron-withdrawing nitrile group and the bulky tert-butyl group on 5-tert-butyl-thiophene-2-carbonitrile significantly influences its reactivity in metal-catalyzed transformations.

Palladium-Catalyzed C-H Activation:

Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds. nih.gov While specific studies detailing the Pd-catalyzed C-H activation of 5-tert-butyl-thiophene-2-carbonitrile are not extensively documented, the reactivity can be inferred from studies on similar thiophene derivatives. The primary sites for C-H activation on a thiophene ring are the C2 and C5 positions due to their higher acidity. In 5-tert-butyl-thiophene-2-carbonitrile, the C5 position is blocked by the tert-butyl group, and the C2 position is occupied by the carbonitrile. This leaves the C3 and C4 positions as potential sites for functionalization.

Generally, directing groups are employed to control the regioselectivity of Pd-catalyzed C-H activation. nih.gov However, direct C-H functionalization of thiophenes without directing groups has also been achieved. For instance, palladium-catalyzed C-2 selective alkenylation of thiophenes has been demonstrated using a combination of a palladium catalyst, a specific ligand, and an oxidant. acs.org Given the substitution pattern of 5-tert-butyl-thiophene-2-carbonitrile, a similar catalytic system would likely target the C3 or C4 positions, though the electronic and steric influence of the existing substituents would play a crucial role. The electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic attack, which is a key step in many C-H activation cycles, potentially requiring harsher reaction conditions.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Alkenylation of Thiophenes

| Component | Example Condition | Role |

|---|---|---|

| Catalyst | Palladium Acetate (B1210297) (Pd(OAc)₂) (5 mol%) | Active metal center for C-H activation |

| Ligand | 3-malonate-6-methylpyridine derivative (10 mol%) | Stabilizes the catalyst and influences selectivity |

| Oxidant | Silver Fluoride (AgF) (3 equivalents) | Regenerates the active Pd(II) catalyst |

| Solvent | Acetic Acid (AcOH) : Dimethylformamide (DMF) | Reaction medium |

| Substrates | Thiophene derivative, Alkene | Reactants |

This table is based on general findings for thiophene derivatives and serves as an illustrative example. acs.org

Silver-Catalyzed Carboxylation:

The direct carboxylation of C-H bonds using carbon dioxide (CO₂) is a highly attractive transformation for synthesizing carboxylic acids. Silver-catalyzed carboxylation of heteroaromatics, including thiophenes, has emerged as a promising method. researchgate.netfigshare.com Research has shown that thiophene-2-carbonitrile is a suitable substrate for this reaction. researchgate.net The rationale for its suitability lies in its pKa value (27.3), which is conducive to C-H bond cleavage under catalytic conditions, and the presence of the electron-withdrawing nitrile group. researchgate.net

In a typical Ag(I)-catalyzed system, a phosphine (B1218219) ligand and a strong base, such as lithium tert-butoxide, are employed under a CO₂ atmosphere. figshare.com The mechanism is believed to involve the deprotonation of the thiophene C-H bond by the base, facilitated by the silver catalyst, to form an arylsilver intermediate. This intermediate then undergoes carboxylation upon reaction with CO₂. figshare.com For 5-tert-butyl-thiophene-2-carbonitrile, the most acidic C-H bond available for deprotonation would be at the C3 position. The bulky tert-butyl group at C5 might sterically influence the approach of the catalytic complex but is unlikely to prevent the reaction entirely.

A study on a heterogeneous silver catalyst, MIL-101-AP(Ag), demonstrated the C-H carboxylation of thiophene-2-carbonitrile, achieving a 10% yield. researchgate.net This highlights the feasibility of the reaction on the thiophene-2-carbonitrile scaffold.

Table 2: Components of a Typical Ag(I)-Catalyzed C-H Carboxylation System for Thiophenes

| Component | Function | Example Reagent |

|---|---|---|

| Catalyst | Silver(I) salt | Facilitates C-H activation and CO₂ insertion |

| Ligand | Phosphine ligand | Stabilizes the silver center and modulates reactivity |

| Base | Strong alkoxide base | Promotes deprotonation of the acidic C-H bond |

| Carbon Source | Carbon Dioxide (CO₂) | The carboxylating agent |

| Substrate | Thiophene derivative | The molecule to be carboxylated |

This table is based on findings for thiophene-2-carbonitrile and related derivatives. researchgate.netfigshare.com

Electrochemical Reactivity and Redox Processes of Thiophene-2-carbonitrile Systems

The electrochemical behavior of thiophene derivatives is of significant interest, particularly for applications in materials science, such as conducting polymers, and in energy storage. researchgate.netmdpi.com The redox properties of 5-tert-butyl-thiophene-2-carbonitrile are determined by the thiophene ring, which can be oxidized, and the nitrile group, which can be reduced.

A study on thiophene-2-carbonitrile (CT) as an electrolyte additive in lithium-ion batteries found that it can be oxidized to form a protective polythiophene film on the electrode surface. researchgate.net This film improves the stability of the electrode/electrolyte interface. The cyclic voltammetry (CV) measurements in that study showed an oxidation peak for thiophene-2-carbonitrile, indicating its ability to undergo electrochemical oxidation. researchgate.net For 5-tert-butyl-thiophene-2-carbonitrile, a similar oxidative polymerization process is plausible.

On the reduction side, while the thiophene ring is generally difficult to reduce, the nitrile group is a well-known electrochemically active group that can undergo reduction. The reduction of nitriles can lead to the formation of radical anions or be further reduced to amines. The specific reduction potential and mechanism would depend on the electrode material and the electrolyte system used. Studies on other aromatic nitriles have detailed these reduction pathways.

The electrochemical properties can be investigated using techniques like cyclic voltammetry, which provides information on oxidation and reduction potentials. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be correlated with oxidation and reduction potentials respectively, are key parameters in understanding the electrochemical behavior of these systems. researchgate.net For substituted thiophenes, electron-donating groups like alkyls tend to raise the HOMO level, while electron-withdrawing groups like nitriles lower the LUMO level. researchgate.net

Table 3: Expected Influence of Substituents on the Electrochemical Properties of a Thiophene Ring

| Substituent | Position on Thiophene-2-carbonitrile | Type | Expected Effect on Oxidation Potential | Expected Effect on Reduction Potential |

|---|---|---|---|---|

| -C(CH₃)₃ | C5 | Electron-Donating | Decrease (Easier to Oxidize) | Increase (Harder to Reduce) |

| -CN | C2 | Electron-Withdrawing | Increase (Harder to Oxidize) | Decrease (Easier to Reduce) |

This table presents general electrochemical principles applied to the structure of 5-tert-butyl-thiophene-2-carbonitrile.

Advanced Spectroscopic and Analytical Characterization of 5 Tert Butyl Thiophene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 5-tert-butyl-thiophene-2-carbonitrile (B2548213) molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-tert-butyl-thiophene-2-carbonitrile is characterized by its simplicity, which is consistent with the molecule's structure. The spectrum displays two distinct signals corresponding to the aromatic protons of the thiophene (B33073) ring and the aliphatic protons of the tert-butyl group.

The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, typically observed in the upfield region of the spectrum. The chemical shift of this singlet is influenced by the shielding effect of the alkyl group. The two protons on the thiophene ring (H-3 and H-4) are chemically non-equivalent and exhibit coupling to each other, resulting in a pair of doublets. The proton at the C-4 position is adjacent to the bulky tert-butyl group, while the proton at the C-3 position is adjacent to the carbon bearing the electron-withdrawing nitrile group. This difference in electronic environment leads to distinct chemical shifts. The coupling constant between these two protons (³JHH) is typically in the range of 3.5-4.0 Hz for 2,5-disubstituted thiophenes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -C(CH₃)₃ | ~1.35 | Singlet (s) | N/A | 9H |

| Thiophene H-4 | ~7.00 | Doublet (d) | ~3.8 | 1H |

| Thiophene H-3 | ~7.50 | Doublet (d) | ~3.8 | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environments. For 5-tert-butyl-thiophene-2-carbonitrile, a total of seven distinct carbon signals are expected: four for the thiophene ring system (including the carbon attached to the nitrile and the one attached to the tert-butyl group), two for the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons), and one for the nitrile group.

The electron-withdrawing nature of the nitrile group causes the nitrile carbon (C≡N) to appear significantly downfield, typically in the range of 115-120 ppm. The carbon atom of the thiophene ring to which the nitrile is attached (C-2) is also deshielded. Conversely, the carbons of the tert-butyl group are found in the upfield aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~31.5 |

| -C(CH₃)₃ | ~35.0 |

| Thiophene C-2 | ~110.0 |

| -C≡N | ~116.0 |

| Thiophene C-3 | ~135.0 |

| Thiophene C-4 | ~122.0 |

| Thiophene C-5 | ~160.0 |

High-Resolution Mass Spectrometry (HRMS) and MALDI TOF Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for 5-tert-butyl-thiophene-2-carbonitrile is C₉H₁₁NS, which corresponds to a theoretical monoisotopic mass of 165.0612 daltons. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 166.0689. The experimental measurement of this value to within a few parts per million (ppm) of the theoretical value provides unambiguous confirmation of the compound's elemental formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for analyzing less volatile or thermally fragile molecules. As a soft ionization method, it typically produces intact molecular ions with minimal fragmentation, which would further corroborate the molecular weight of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-tert-butyl-thiophene-2-carbonitrile is dominated by a few key absorption bands that are characteristic of its structure. The most prominent and diagnostic peak is the stretching vibration of the nitrile (C≡N) functional group. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum. Other significant absorptions include C-H stretching vibrations from the tert-butyl group and the thiophene ring, as well as vibrations associated with the thiophene ring itself.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | tert-Butyl | 2960-2870 | Strong |

| C-H Stretch (sp²) | Thiophene | 3100-3000 | Medium |

| C≡N Stretch | Nitrile | 2230-2220 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1550-1450 | Medium-Variable |

| C-S Stretch | Thiophene Ring | 850-650 | Medium-Weak |

Electronic Spectroscopy for Optoelectronic Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule and is indicative of its potential optoelectronic properties. The thiophene ring is an aromatic chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation.

The parent thiophene molecule exhibits a strong absorption maximum around 231 nm. The substitution pattern and the nature of the substituents on the thiophene ring significantly influence the absorption spectrum. In 5-tert-butyl-thiophene-2-carbonitrile, the tert-butyl group acts as an auxochrome, a group that can modify the absorption of a chromophore, while the nitrile group, with its π-system, extends the conjugation. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene, moving it to a longer wavelength. This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key parameter in the design of materials for organic electronics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of 5-tert-Butyl-thiophene-2-carbonitrile would be characterized using UV-Vis spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For a compound like 5-tert-Butyl-thiophene-2-carbonitrile, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated thiophene ring system.

The presence of the electron-withdrawing nitrile (-CN) group and the electron-donating tert-butyl (-C(CH₃)₃) group on the thiophene ring would influence the position and intensity of the absorption maxima (λmax). Typically, such substitutions can lead to a bathochromic (red) shift compared to unsubstituted thiophene. A solution of the compound in a suitable solvent (e.g., cyclohexane, ethanol (B145695), or acetonitrile) would be analyzed to determine its characteristic λmax values and corresponding molar extinction coefficients (ε).

A representative data table for such an analysis would appear as follows, although specific experimental values for this compound are not currently published.

Table 1: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|

| Acetonitrile | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available |

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence spectroscopy is utilized to investigate the emissive properties of a molecule after it has absorbed light. Upon excitation at a wavelength corresponding to an absorption band, a fluorescent compound will emit light at a longer wavelength. The analysis of 5-tert-Butyl-thiophene-2-carbonitrile would involve measuring its emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τ).

Many thiophene derivatives are known to be fluorescent. The emission characteristics are highly dependent on the nature and position of substituents. The donor-acceptor character imparted by the tert-butyl and nitrile groups, respectively, could potentially lead to intramolecular charge transfer (ICT) upon excitation, which would influence the emission wavelength and Stokes shift (the difference between the absorption and emission maxima). However, specific experimental data detailing the emission λmax, quantum yield, or fluorescence lifetime for this compound have not been reported in the surveyed literature.

Table 2: Hypothetical Fluorescence Characteristics

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Dichloromethane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

Electrochemical Characterization Techniques for Redox Behavior

Electrochemical techniques are essential for determining the redox properties of a molecule, such as its oxidation and reduction potentials. This information is crucial for applications in organic electronics and materials science.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common technique for investigating the electrochemical behavior of a compound. A CV experiment for 5-tert-Butyl-thiophene-2-carbonitrile would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would reveal the potentials at which the molecule is oxidized and reduced.

The thiophene ring is electron-rich and can be oxidized. The tert-butyl group, being an electron-donating group, would be expected to lower the oxidation potential compared to unsubstituted thiophene-2-carbonitrile. The nitrile group, being electron-withdrawing, would make the reduction of the molecule more favorable. The reversibility of these redox processes would also be determined. Despite the utility of this technique, specific CV data, including oxidation and reduction peak potentials for this compound, are not available in the literature.

Table 3: Hypothetical Cyclic Voltammetry Data

| Solvent/Electrolyte | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) |

|---|---|---|

| Acetonitrile/TBAPF₆ | Data not available | Data not available |

| Dichloromethane/TBAPF₆ | Data not available | Data not available |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for studying the properties of electrode-electrolyte interfaces and the charge transfer processes occurring there. In the context of 5-tert-Butyl-thiophene-2-carbonitrile, EIS would typically be used if the compound were part of a modified electrode, thin film, or device. The experiment involves applying a small AC potential over a range of frequencies and measuring the impedance. The data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). As no such applications or studies involving this specific compound are reported, no EIS data is available.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a technique primarily used in corrosion science to study the corrosion rate and inhibition efficiency of compounds on a metal surface. A potential is swept from below to above the open-circuit potential, and the resulting current is measured. While some thiophene derivatives have been studied as corrosion inhibitors, there is no published research applying this technique to 5-tert-Butyl-thiophene-2-carbonitrile. Therefore, no data on its performance in potentiodynamic polarization studies exists.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of 5-tert-Butyl-thiophene-2-carbonitrile could be grown, XRD analysis would provide detailed information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. This structural information is invaluable for understanding its physical properties and for molecular modeling. To date, the crystal structure of 5-tert-Butyl-thiophene-2-carbonitrile has not been reported in the Cambridge Structural Database or other scientific literature.

Table 4: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NS |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, thermal stability limits, and the composition of the material.

Detailed Research Findings:

Specific TGA data for 5-tert-Butyl-thiophene-2-carbonitrile is not readily found in the surveyed literature. However, studies on various thiophene-based copolymers demonstrate their thermal properties. For instance, certain thiophene and benzodithiophene-based copolymers exhibit high thermal stability, with decomposition temperatures (defined as 5% weight loss) exceeding 380°C. nih.gov The thermal degradation of these polymers often occurs in two stages, with the initial weight loss attributed to the decomposition of side chains, followed by the degradation of the polymer backbone at higher temperatures. nih.gov

For a small molecule like 5-tert-Butyl-thiophene-2-carbonitrile, a single-step decomposition is more likely. The thermal stability would be influenced by the strength of the bonds within the molecule, particularly the C-C bond of the tert-butyl group and the integrity of the thiophene ring.

Illustrative Data Table for TGA of a Thiophene Derivative:

The following interactive table represents hypothetical TGA data for a generic thiophene derivative, illustrating the type of information that would be obtained for 5-tert-Butyl-thiophene-2-carbonitrile.

| Temperature (°C) | Weight (%) |

| 50 | 100.0 |

| 100 | 99.9 |

| 150 | 99.8 |

| 200 | 99.5 |

| 250 | 98.0 |

| 300 | 85.0 |

| 350 | 40.0 |

| 400 | 5.0 |

| 450 | 0.0 |

This table is for illustrative purposes and does not represent actual data for 5-tert-Butyl-thiophene-2-carbonitrile.

Surface Imaging Techniques (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Optical Microscopy)

Surface imaging techniques are essential for characterizing the morphology, topography, and structure of a material at various scales.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to study the surface texture and morphology.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to provide detailed information about the internal structure.

Optical Microscopy uses visible light and a system of lenses to magnify images of small samples. It is useful for observing the macroscopic features and crystal habit of a compound.

Detailed Research Findings:

There are no specific SEM or TEM images for 5-tert-Butyl-thiophene-2-carbonitrile in the available literature. Research on thin films of other novel thiophene derivatives has utilized SEM to assess the quality and surface morphology of spin-coated films on glass substrates. researchgate.net These studies show that the surface can range from irregular and uneven, with large aggregates and voids, to a more uniform and smooth distribution of particles, depending on the specific derivative and deposition conditions. researchgate.net

For a crystalline powder of 5-tert-Butyl-thiophene-2-carbonitrile, SEM would reveal the particle shape, size distribution, and surface texture. Optical microscopy would provide insights into the crystal morphology and color. TEM would not be typically used for a bulk powder unless information on the nanoscale internal structure is required.

Illustrative Data Table for Morphological Analysis:

This table illustrates the type of data that could be generated from surface imaging techniques for a crystalline organic compound.

| Technique | Parameter | Observation |

| Optical Microscopy | Crystal Habit | e.g., Needle-like, prismatic, plate-like |

| Color | e.g., White to off-white powder | |

| SEM | Particle Morphology | e.g., Agglomerated irregular particles |

| Particle Size Range | e.g., 5-50 µm | |

| Surface Texture | e.g., Smooth, rough, porous |

This table is for illustrative purposes and does not represent actual data for 5-tert-Butyl-thiophene-2-carbonitrile.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com

Detailed Research Findings:

Specific XPS data for 5-tert-Butyl-thiophene-2-carbonitrile has not been found in the reviewed literature. However, XPS has been extensively used to study other thiophene-containing materials. For instance, XPS studies on thiophene on gold substrates show characteristic sulfur signals (S2p) in the binding energy region of 160 to 170 eV. researchgate.net High-resolution S2p XPS spectra typically display the spin-split doublet of S2p3/2 and S2p1/2. researchgate.net The precise binding energies of the carbon (C1s), nitrogen (N1s), and sulfur (S2p) peaks would provide information about their chemical environments in 5-tert-Butyl-thiophene-2-carbonitrile. For example, the C1s spectrum would be resolvable into components corresponding to the carbon atoms in the tert-butyl group, the thiophene ring, and the nitrile group. The N1s spectrum would confirm the presence of the nitrile functional group.

Illustrative Data Table of Expected XPS Peak Binding Energies:

This interactive table provides hypothetical binding energy values for the core levels of elements expected in 5-tert-Butyl-thiophene-2-carbonitrile, based on typical values for organic compounds containing these functional groups.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Carbon | C1s | ~284.8 | C-C, C-H (aliphatic and aromatic) |

| ~286.5 | C-S (thiophene ring) | ||

| ~287.0 | C≡N (nitrile) | ||

| Nitrogen | N1s | ~399.0 | C≡N (nitrile) |

| Sulfur | S2p3/2 | ~164.0 | C-S-C (thiophene ring) |

| S2p1/2 | ~165.2 | C-S-C (thiophene ring) |

This table is for illustrative purposes and does not represent actual data for 5-tert-Butyl-thiophene-2-carbonitrile.

Computational and Theoretical Studies on 5 Tert Butyl Thiophene 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, uses DFT to find the coordinates of the atoms that correspond to the lowest energy state of the molecule.

For 5-tert-Butyl-thiophene-2-carbonitrile (B2548213), this analysis would involve calculating key bond lengths, bond angles, and dihedral angles. The presence of the sterically demanding tert-butyl group attached to the thiophene (B33073) ring introduces the possibility of different rotational conformations. Conformational analysis would explore the rotation around the single bond connecting the tert-butyl group to the thiophene ring to identify the most energetically favorable arrangement and any energy barriers to rotation. This steric hindrance can influence the planarity of the thiophene ring and affect the molecule's electronic properties and how it interacts with other molecules.

A typical data table from such a study would resemble the following hypothetical example:

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| C(tert)-C(thiophene) | Value |

| C-S (average) | Value |

| C≡N | Value |

| **Bond Angles (°) ** | |

| C-C-S (thiophene ring) | Value |

| C(thiophene)-C-C≡N | Value |

| Dihedral Angles (°) | |

| H-C-C-C (tert-butyl) | Value |

Note: The table above is illustrative; specific values are not available from published research.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. For 5-tert-Butyl-thiophene-2-carbonitrile, analysis of the HOMO would reveal the distribution of electron density. It would be expected that the electron density of the HOMO is primarily located on the electron-rich thiophene ring system.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. The analysis of the LUMO for this compound would likely show electron density distributed over the thiophene ring and the electron-withdrawing nitrile (-CN) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. The calculated energy gap for 5-tert-Butyl-thiophene-2-carbonitrile would be a key indicator of its potential use in materials science, for instance, as an organic semiconductor.

A hypothetical data table for FMO analysis would appear as follows:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The table above is illustrative; specific values are not available from published research.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of different aspects of reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index indicates a stronger electrophile. It is calculated using the chemical potential (μ) and hardness (η).

A summary of these calculated descriptors would typically be presented in a table:

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | I ≈ -EHOMO | Value |

| Electron Affinity (A) | A ≈ -ELUMO | Value |

| Chemical Hardness (η) | η = (I - A) / 2 | Value |

| Chemical Softness (S) | S = 1 / η | Value |

| Electrophilicity Index (ω) | ω = μ² / 2η | Value |

Note: The table above is illustrative; specific values are not available from published research.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MESP map displays regions of negative potential (electron-rich), typically colored in shades of red, and regions of positive potential (electron-poor), shown in shades of blue. mdpi.com

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to establishing relationships between the molecular structure of 5-tert-Butyl-thiophene-2-carbonitrile and its chemical properties. researchgate.net These calculations begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net

From the optimized geometry, a variety of electronic properties can be calculated to describe the molecule's reactivity and stability. rsc.org These properties, often referred to as quantum chemical descriptors, include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.comrsc.org

Studies on related thiophene-carbonitrile derivatives have utilized DFT calculations to successfully correlate these computed properties with experimentally observed phenomena, providing a robust framework for predicting the behavior of 5-tert-Butyl-thiophene-2-carbonitrile. researchgate.netrsc.org

| Quantum Chemical Descriptor | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |

Computational Predictions of Molecular Interactions and Adsorption Behavior

Computational methods are extensively used to predict how molecules like 5-tert-Butyl-thiophene-2-carbonitrile interact with other systems, from large biological macromolecules to surfaces, which is critical for applications in drug design and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to structure-based drug design. For thiophene derivatives, docking studies have been instrumental in identifying potential therapeutic targets and explaining their mechanism of action at a molecular level. mdpi.comcolab.ws

In hypothetical docking studies involving 5-tert-Butyl-thiophene-2-carbonitrile, the molecule would be placed into the binding site of a target protein, such as a kinase or enzyme. mdpi.comresearchgate.net The simulation would then explore various binding poses, scoring them based on factors like binding energy and intermolecular interactions. gyanvihar.org Key interactions typically include:

Hydrogen Bonds: Often involving the nitrogen atom of the nitrile group.

Hydrophobic Interactions: Involving the tert-butyl group and the thiophene ring.

Such studies on analogous thiophene compounds have successfully identified crucial amino acid residues and structural features necessary for potent inhibitory activity, providing a blueprint for how 5-tert-Butyl-thiophene-2-carbonitrile might be optimized as a lead compound. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For thiophene-based inhibitors, QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods, like multivariate linear regression, to correlate these descriptors with their measured inhibitory activity (e.g., IC50 values). nih.govnih.gov

A QSAR model for a series of compounds including 5-tert-Butyl-thiophene-2-carbonitrile would help identify which molecular features are most important for their inhibitory potency. nih.gov For instance, a model might reveal that specific substitutions on the thiophene ring enhance or diminish activity. These models serve two primary purposes: predicting the activity of new, unsynthesized compounds and providing mechanistic insights into how the inhibitors interact with their target. nih.gov The robustness and predictive power of a QSAR model are rigorously evaluated through internal and external validation techniques. researchgate.netnih.gov

Theoretical Simulation of Spectroscopic Data (e.g., IR, UV-Vis, NMR)

Computational chemistry allows for the accurate simulation of various spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results. nih.gov DFT and Time-Dependent DFT (TD-DFT) are the methods of choice for these simulations. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule. nih.gov These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands, such as the characteristic C≡N stretch of the nitrile group or the C-H vibrations of the tert-butyl group. researchgate.netnih.gov

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra of molecules. mdpi.com These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO, which helps in understanding the electronic structure of 5-tert-Butyl-thiophene-2-carbonitrile. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. semanticscholar.orgresearchgate.net Comparing the computed chemical shifts with experimental data aids in the definitive assignment of signals and confirms the molecular structure. mdpi.comacs.org

For related aminothiophene carbonitriles, simulated spectra have shown excellent agreement with experimental data, demonstrating the reliability of these theoretical methods. researchgate.net

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and modes, functional group identification. |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Electronic transition energies, wavelength of maximum absorption (λmax). |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO method | 1H and 13C chemical shifts for structure verification. |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This includes identifying reactants, products, transition states, and intermediates. nih.gov For thiophene derivatives, computational analysis has been applied to understand their synthesis, such as the widely used Gewald reaction, which produces 2-aminothiophenes. nih.govderpharmachemica.com

A computational study on the synthesis of 5-tert-Butyl-thiophene-2-carbonitrile could elucidate the step-by-step mechanism, calculate the activation energies for each step, and determine the rate-determining step. nih.gov This information is crucial for optimizing reaction conditions to improve yields and minimize byproducts. For instance, DFT calculations can model the cyclization process and the role of catalysts or bases in the reaction. nih.gov Such studies provide a detailed, atomic-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. researchgate.net

Advanced Research Applications of 5 Tert Butyl Thiophene 2 Carbonitrile and Its Derivatives

Applications in Materials Science and Optoelectronics

The inherent electronic properties of the thiophene (B33073) ring, such as its electron-rich nature and potential for π-conjugation, make it a fundamental building block for a wide array of organic electronic materials. The strategic placement of a tert-butyl group and a nitrile group on this core structure allows for the fine-tuning of properties essential for applications in materials science and optoelectronics.

Development of Organic Semiconductors and Thin-Film Transistors

Thiophene-based π-conjugated molecules and polymers are a cornerstone in the research and development of organic semiconductors. bohrium.com The design of high-performance organic semiconducting materials necessitates a deep understanding of both intramolecular and intermolecular interactions, as these dictate the solid-state packing and, consequently, the charge carrier transport efficiency. researchgate.net

The incorporation of tert-butyl groups into organic semiconductors is a recognized strategy to enhance the stability and performance of organic field-effect transistors (OFETs). researchgate.net These bulky groups can act as a passivation layer, which can lead to a significant reduction in the threshold voltage and impart long-term operational stability to the devices. researchgate.net This is a notable advantage over linear alkyl chains. While specific performance data for 5-tert-butyl-thiophene-2-carbonitrile (B2548213) in OFETs is not extensively documented in publicly available literature, the functional groups it possesses are indicative of its potential. The nitrile group, being electron-withdrawing, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a common strategy in the design of stable semiconductor materials. techscience.com

To illustrate the impact of molecular structure on OFET performance, the table below summarizes the characteristics of some representative thiophene-based organic semiconductors.

| Semiconductor Material | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio | Ref. |

| Benzo[b]thieno[2,3-d]thiophene Derivative | Solution-Sheared OFET | 0.005 | > 10⁶ | nih.gov |

| Dimer of BTT Semiconductors (BBTT) | OFET | 0.22 | Not Specified | nih.gov |

| Star-Shaped Thieno[3,2-b]thiophene Molecule | Solution-Processed OTFT | 9.2 × 10⁻³ | Not Specified | ontosight.ai |

This table presents data for related thiophene derivatives to illustrate the performance range of this class of materials.

Research in Photovoltaic Materials and Organic Solar Cells

In the realm of organic photovoltaics (OPVs), thiophene derivatives are extensively used as electron-donating materials in the active layer of solar cells. researchgate.net The development of efficient OPVs often relies on a donor-acceptor (D-A) architecture, where the thiophene-containing component serves as the donor. The efficiency of these devices is intricately linked to the molecular structure of the materials, which influences their light-harvesting capabilities, energy levels, and charge transport properties. researchgate.net

The tert-butyl group, due to its steric bulk, can influence the morphology of the active layer blend, which is a critical factor for efficient exciton (B1674681) dissociation and charge transport. While direct studies on 5-tert-butyl-thiophene-2-carbonitrile in OPVs are not prominent, research on related structures provides insights. For instance, the modification of thiophene-based molecules with various end-capped groups, including those containing nitrile functionalities, has been shown to be an effective strategy for tuning the material's properties to enhance photovoltaic performance. rsc.org

The performance of several thiophene-based materials in organic solar cells is summarized in the table below, showcasing the potential of this class of compounds.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Ref. |

| Porphyrin-based D-A-D molecule (F-TPDI-2P) | PC₇₁BM | 8.21% | Not Specified | Not Specified | Not Specified | bohrium.com |

| Porphyrin-based D-A-D molecule (TPDI-2P) | PC₇₁BM | 6.90% | 0.79 V | 13.43 mA/cm² | 0.65 | bohrium.com |

| Terthiophene-based acceptor (AOT3) | PCE10 | 6.59% | 0.62 V | 17.63 mA/cm² | 0.59 | rsc.org |

This table includes data for various thiophene-based donor materials to provide context for their performance in organic solar cells.

Components in Organic Light-Emitting Diodes (OLEDs)

Thiophene-containing molecules are versatile components in the emissive layers of organic light-emitting diodes (OLEDs). researchgate.net They can be engineered to emit light across the visible spectrum. The introduction of a tert-butyl group into OLED emitters is a known strategy to improve their performance. The steric hindrance provided by the tert-butyl group can increase the solubility of the material, which is advantageous for solution-processed devices. bohrium.com Furthermore, it can reduce aggregation-caused quenching of excitons in the solid state by inhibiting intermolecular π–π stacking, leading to higher photoluminescence quantum yields. bohrium.comrsc.org

Recent research has demonstrated that incorporating a thiophene ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters can lead to highly efficient and narrowband emission. techscience.comnih.gov One such emitter, Th-BN, which features a thiophene core, exhibited a high external quantum efficiency (EQE) of 34.6% in a green OLED. techscience.comnih.gov The nitrile group, with its electron-withdrawing nature, is also a common substituent in the design of advanced OLED materials, including TADF emitters.

The performance of some thiophene-based OLEDs is highlighted in the table below.

| Emitter | Host | Max. EQE (%) | Emission Color | CIE Coordinates | Ref. |

| Th-BN | Not Specified | 34.6 | Green | Not Specified | techscience.comnih.gov |

| Blue TADF Emitter with tert-Butyl Groups | Not Specified | 25.8 | Blue | Not Specified | bohrium.comrsc.org |

| DMB-TT-TPA | Not Specified | 4.61 | Not Specified | Not Specified | ontosight.ai |

| TPE2-TT | Not Specified | 2.43 | Not Specified | Not Specified | pharmaguideline.com |

This table showcases the performance of various thiophene-based emitters in OLEDs.

Exploration as Fluorescent Probes and Markers in Research Methodologies

Thiophene-based oligomers and polymers have emerged as promising candidates for fluorescent probes and markers in biological imaging and sensing applications. researchgate.net Their attractive characteristics include tunable fluorescence, large extinction coefficients, and good fluorescence efficiencies. researchgate.net Oligothiophenes are generally considered to be of low toxicity, making them suitable for cellular staining and fluorescence microscopy. researchgate.net

The fluorescence of some thiophene derivatives is sensitive to their microenvironment, a property that can be exploited to probe local changes in biochemical processes. researchgate.net While specific studies detailing the use of 5-tert-butyl-thiophene-2-carbonitrile as a fluorescent probe are not widely available, its structural motifs are relevant. The thiophene core provides the basis for fluorescence, and the substituents can be used to modulate the photophysical properties and to attach the probe to specific biological targets.

Electrolyte Additives in Energy Storage Systems (e.g., Lithium-ion Batteries)

The development of high-performance lithium-ion batteries, particularly those operating at high voltages, requires electrolytes that are stable and can form a protective interface on the electrode surfaces. Thiophene and its derivatives have been successfully employed as film-forming additives to enhance the performance of lithium-ion batteries. nih.gov These additives can be electrochemically polymerized on the cathode surface to form a protective layer that suppresses the decomposition of the electrolyte at high voltages. nih.gov

Specifically, thiophene-2-carbonitrile has been investigated as a bifunctional electrolyte additive for Li/LiNi₀.₅Mn₁.₅O₄ (LNMO) cells. techscience.com The study found that thiophene-2-carbonitrile can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface. This improves the stability of the electrode/electrolyte interface. The addition of just 0.1 wt% of thiophene-2-carbonitrile resulted in a significant improvement in the cycling performance of the battery. techscience.com

The table below presents the performance improvement of a Li/LNMO cell with the addition of thiophene-2-carbonitrile (CT) as an electrolyte additive.

| Electrolyte | Charge-Discharge Rate | Voltage Range (V) | Number of Cycles | Capacity Retention (%) | Ref. |

| 1.0 M LiPF₆-EC/EMC/DMC | 1 C | 3.5 - 4.95 | 300 | Not Specified (control) | techscience.com |

| 1.0 M LiPF₆-EC/EMC/DMC + 0.1 wt% CT | 1 C | 3.5 - 4.95 | 300 | 91.2 | techscience.com |

Role in Chemical Biology Research